![molecular formula C8H9Cl2N B1610464 2,4-dichloro-N-ethylaniline CAS No. 35113-89-4](/img/structure/B1610464.png)
2,4-dichloro-N-ethylaniline
Overview
Description
2,4-dichloro-N-ethylaniline is a chemical compound with the CAS Number 2408964-22-5 . It is also known as 2,4-dichloro-N-ethylaniline hydrochloride . The compound has a molecular weight of 226.53 .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-N-ethylaniline is characterized by the presence of two chlorine atoms and an ethylamine group attached to a benzene ring . The InChI code for this compound is 1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H .
Physical And Chemical Properties Analysis
2,4-dichloro-N-ethylaniline is a powder at room temperature .
Scientific Research Applications
Toxicology and Mutagenicity Studies
2,4-Dichloro-N-ethylaniline, a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively studied for its toxicology and mutagenicity. Research indicates a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, particularly in aquatic species, and molecular imprinting. The USA, Canada, and China lead in publications in this field, with significant contributions in toxicology and biochemical and molecular biology (Zuanazzi, Ghisi, & Oliveira, 2020).
Charge-Transfer Interaction Studies
A study investigating the charge-transfer interaction of 2,3-Dicyano-1,4-naphthoquinone (DCNQ) with N-ethylaniline in chlorinated solvents showed that rapid interaction leads to the formation of a monosubstituted final product. This reaction proceeds through an initial charge-transfer complex, which is important in understanding the chemical properties of substances like 2,4-Dichloro-N-ethylaniline (Magadum et al., 2012).
Sensor Development for Environmental Monitoring
A novel sensor based on screen-printed electrodes was developed for detecting 2,4-Dichlorophenoxyacetic acid in wastewater and soil samples. This research is crucial in monitoring environmental pollution and ensuring human health safety (El-Beshlawy et al., 2022).
Synthesis and Reactivity in Drug Development
Research into the synthesis and reactivity of compounds like laquinimod, a drug under clinical trials, involves the aminolysis reaction of esters with N-ethylaniline. Understanding this process is vital for pharmaceutical development (Jansson et al., 2006).
Agricultural Applications
2,4-Dichlorophenoxyacetic acid, a relative of 2,4-Dichloro-N-ethylaniline, has been used to enhance skin color in red potato cultivars. Research in this area contributes to agricultural productivity and crop quality (Thornton, John, & Buhrig, 2014).
Industrial and Chemical Applications
Studies on the alkylation of anilines like N-ethylaniline, which are important intermediates in dyes and catalysts, contribute significantly to the field of industrial chemistry (Narayanan & Deshpande, 2000).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHQESFRULWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537625 | |
Record name | 2,4-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-ethylaniline | |
CAS RN |
35113-89-4 | |
Record name | 2,4-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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